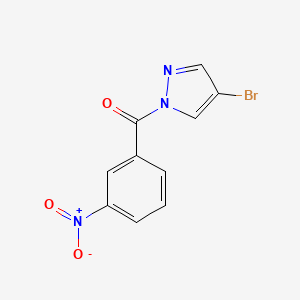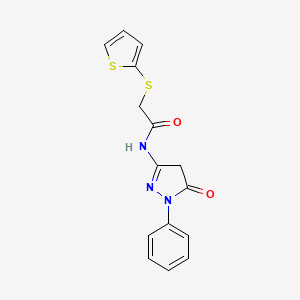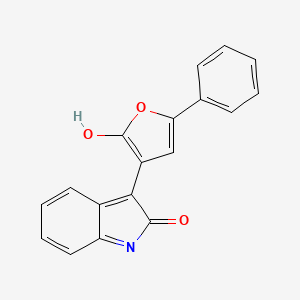![molecular formula C10H21NO3S B5682416 (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol](/img/structure/B5682416.png)
(3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol, also known as TMEP, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. TMEP is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of synaptic transmission and plasticity in the central nervous system (CNS).
作用机制
MGluR5 is a G protein-coupled receptor that is widely expressed in the CNS, particularly in regions involved in learning, memory, and emotional processing. Activation of mGluR5 by glutamate leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC)-inositol triphosphate (IP3) pathway, the protein kinase C (PKC) pathway, and the extracellular signal-regulated kinase (ERK) pathway. Positive allosteric modulators like (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol bind to a site on the receptor that is distinct from the glutamate-binding site and enhance the receptor's response to glutamate. This results in the amplification of the downstream signaling pathways and the enhancement of synaptic plasticity.
Biochemical and Physiological Effects:
(3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol has been shown to increase the amplitude and duration of mGluR5-mediated Ca2+ signaling in cultured neurons, indicating its potentiation of the receptor's function. (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol has also been demonstrated to enhance long-term potentiation (LTP), a cellular mechanism of synaptic plasticity that is believed to underlie learning and memory. In addition, (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), a neurotrophin that promotes neuronal survival, differentiation, and plasticity. These biochemical and physiological effects of (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol suggest its potential therapeutic value in various CNS disorders.
实验室实验的优点和局限性
One advantage of (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol is its high potency and selectivity for mGluR5, which allows for precise modulation of the receptor's function without affecting other glutamate receptors. Another advantage is its well-established synthesis method, which enables large-scale production of the compound for preclinical and clinical studies. However, one limitation of (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Another limitation is its potential off-target effects on other proteins or pathways, which may complicate the interpretation of the results.
未来方向
For the research on (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol include the investigation of its efficacy and safety in clinical trials for various CNS disorders, the optimization of its pharmacokinetic properties, and the identification of its molecular targets and downstream signaling pathways. Moreover, the development of novel mGluR5 modulators based on the structure of (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol may lead to the discovery of more potent and selective compounds with improved therapeutic profiles. Finally, the elucidation of the role of mGluR5 in the pathophysiology of CNS disorders and the identification of patient subgroups who may benefit from mGluR5-targeted therapies will be critical for the translation of (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol and related compounds into clinical practice.
合成方法
The synthesis of (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol involves several steps, including the protection of the pyrrolidine nitrogen, the alkylation of the protected pyrrolidine with 2-(methylsulfonyl)ethyl bromide, and the deprotection of the pyrrolidine nitrogen. The final product is obtained by recrystallization from an appropriate solvent. The yield of (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol is typically around 60-70%, and the purity can be further improved by column chromatography.
科学研究应用
(3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol has been extensively studied in preclinical models of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and neurodegenerative diseases. The positive modulation of mGluR5 by (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol has been shown to enhance synaptic plasticity, improve cognitive function, and reduce behavioral abnormalities in animal models of these disorders. Furthermore, (3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol has been demonstrated to have neuroprotective effects against excitotoxicity, oxidative stress, and inflammation, which are common pathological mechanisms underlying these disorders.
属性
IUPAC Name |
(3R)-3,4,4-trimethyl-1-(2-methylsulfonylethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-9(2)7-11(8-10(9,3)12)5-6-15(4,13)14/h12H,5-8H2,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADWWUDPEZZYNB-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)CCS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(CC1(C)C)CCS(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3,4,4-trimethyl-1-(2-methylsulfonylethyl)pyrrolidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5682336.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5682338.png)



![1-methyl-4-(5-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)piperazine](/img/structure/B5682386.png)
![6-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1H-indole](/img/structure/B5682387.png)
![2,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5682393.png)
![7-(cyclobutylmethyl)-2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5682396.png)

![2,3,6-trimethyl-4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5682431.png)
![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5682439.png)

